![molecular formula C18H16F3N3O2S B6477336 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzamide CAS No. 2640978-65-8](/img/structure/B6477336.png)
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzamide
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Overview
Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H16F3N3O2S and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.09153242 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzamide is a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, to enhance its activity . This results in an increase in the production of NAD+, a crucial coenzyme in various biological processes
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAD+ salvage pathway . By activating NAMPT, the rate-limiting enzyme in this pathway, the compound increases the production of NAD+. This has downstream effects on various biological processes that rely on NAD+, including metabolism and aging .
Pharmacokinetics
The compound’s potency as a nampt activator suggests that it is likely to have good bioavailability
Result of Action
The activation of NAMPT by this compound leads to an increase in the production of NAD+ . This can have various molecular and cellular effects, depending on the specific biological processes that are influenced by NAD+ in a given cell type. For example, increased NAD+ levels can enhance cellular metabolism and potentially slow down aging processes .
Biological Activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17F3N4O3S
- Molecular Weight : 438.4 g/mol
- CAS Number : 2640896-77-9
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Starting from 1-methyl-1H-pyrazole-4-carboxylic acid, synthesized via hydrazine and ethyl acetoacetate.
- Formation of the Thiophene Ring : Achieved through the Gewald reaction.
- Coupling : The pyrazole and thiophene rings are coupled using ethyl bromoacetate under basic conditions to form the final compound.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, benzamide derivatives have shown moderate to high potency in inhibiting RET kinase activity, which is crucial in various cancers .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole and thiophene rings allows for π-π stacking interactions and hydrogen bonding with biological macromolecules, potentially modulating their activity.
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of this compound can effectively inhibit cell proliferation in cancer models. For example, compounds with similar structures showed significant cytopathic protection against influenza virus-infected cells, indicating a potential role in antiviral applications .
Study 1: Antiviral Activity
A recent study evaluated a series of compounds similar to this compound for their antiviral properties against influenza. The results indicated that certain derivatives exhibited EC50 values as low as 7.17 µM, demonstrating potent antiviral activity .
Study 2: Anticancer Properties
Another study focused on the anticancer properties of related benzamide derivatives in a RET kinase inhibition assay. Compounds were shown to significantly reduce cell viability in RET-positive cancer cell lines, suggesting that modifications to the benzamide structure can enhance biological activity against specific cancer types .
Summary Table of Biological Activities
Activity Type | Compound | EC50/MIC (µM) | Comments |
---|---|---|---|
Antiviral | Similar Derivative | 7.17 | Significant protection against influenza virus |
Antitumor (RET Kinase Inhibition) | Benzamide Derivative | Varied | Effective in reducing viability in cancer models |
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Properties : N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzamide has shown promising antibacterial and antifungal activities. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for bacteria, and antifungal efficacy against Candida albicans at an MIC of 16 µg/mL.
Activity Type | Target Organism | MIC (µg/mL) |
---|---|---|
Antibacterial | Staphylococcus aureus | 8 - 32 |
Antibacterial | Escherichia coli | 8 - 32 |
Antifungal | Candida albicans | 16 |
Therapeutic Applications
The compound's structural features suggest potential therapeutic applications in:
- Cancer Treatment : Due to its ability to inhibit specific enzymes involved in tumor growth.
- Infectious Diseases : As an antimicrobial agent against resistant strains of bacteria and fungi.
- Neurological Disorders : Possible applications as a carbonic anhydrase inhibitor, which may aid in treating conditions like glaucoma and epilepsy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant activity against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells. The mechanism appears to involve apoptosis induction through caspase activation.
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-24-11-13(10-23-24)16-7-6-15(27-16)8-9-22-17(25)12-2-4-14(5-3-12)26-18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSJZWHBNGBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.